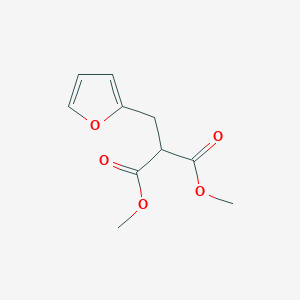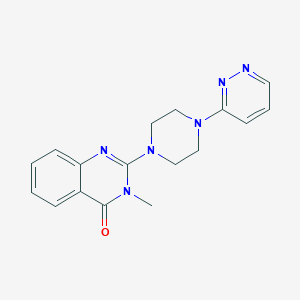
3-Methyl-2-(4-pyridazin-3-ylpiperazin-1-yl)quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(4-pyridazin-3-ylpiperazin-1-yl)quinazolin-4-one, commonly known as MPQ, is a quinazolinone derivative that has been extensively studied for its potential therapeutic applications. MPQ is a small molecule that has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
The mechanism of action of MPQ involves the inhibition of various enzymes and receptors in the body. MPQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. MPQ also inhibits the activity of various receptors such as adenosine A1 receptor, serotonin 5-HT1A receptor, and dopamine D2 receptor.
Biochemical and Physiological Effects:
MPQ has been shown to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells, reduce inflammation in various tissues, and modulate neurotransmitter release in the brain. MPQ has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using MPQ in lab experiments is its unique chemical structure and mechanism of action. MPQ has shown promising results in various scientific research studies and can be used as a lead compound for the development of new drugs. However, one of the major limitations of using MPQ in lab experiments is its low solubility in water, which can make it difficult to study its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the research on MPQ. One of the key areas of research is the development of new analogs of MPQ that can have improved pharmacokinetic and pharmacodynamic properties. Another area of research is the study of the potential use of MPQ in the treatment of various neurodegenerative diseases. The development of new drug delivery systems for MPQ is also an area of active research.
Métodos De Síntesis
The synthesis of MPQ involves the reaction of 4-amino-3-methylquinazoline with 4-bromo-3-pyridazinecarboxaldehyde in the presence of piperazine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization and characterized by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
MPQ has been extensively studied for its potential therapeutic applications in various scientific research studies. Some of the key areas of research include its potential use as an antitumor agent, anti-inflammatory agent, and anticonvulsant agent. MPQ has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3-methyl-2-(4-pyridazin-3-ylpiperazin-1-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-21-16(24)13-5-2-3-6-14(13)19-17(21)23-11-9-22(10-12-23)15-7-4-8-18-20-15/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSPCJLVFROQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1N3CCN(CC3)C4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


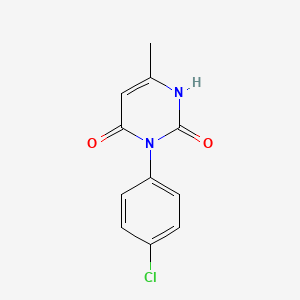
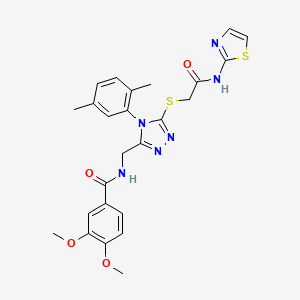
![4-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2852321.png)
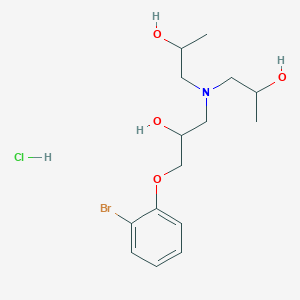
![N-(2-chlorophenyl)-3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2852324.png)
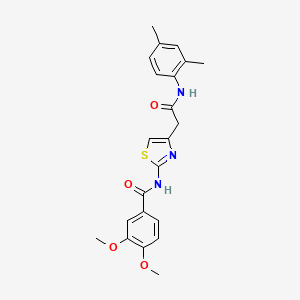
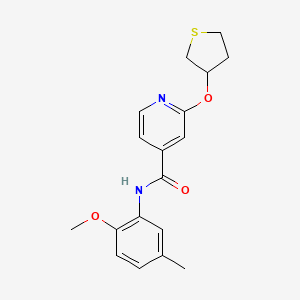

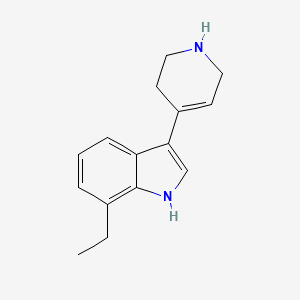
![2,5-dichloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2852335.png)
